Structural Differentiation: Enhanced Hydrogen-Bonding Capacity Versus Unsubstituted Benzenesulfonamide
2,5-Diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide contains a 3-hydroxyphenyl substituent at the N-position, which introduces an additional phenolic hydroxyl group (hydrogen-bond donor) and increases the total polar surface area (tPSA) relative to unsubstituted benzenesulfonamide [1]. This structural feature enhances the compound's capacity to form hydrogen-bonding interactions with amino acid residues in enzyme active sites or receptor binding pockets [2]. In sulfonamide-based carbonic anhydrase inhibitors, the presence of hydrogen-bond-capable substituents at the N-position has been shown to modulate inhibitor residence time and isoform selectivity [3]. While no direct inhibitory data exist for this specific compound, the structural modification is consistent with the design principles employed in optimizing benzenesulfonamide-derived enzyme inhibitors.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 hydrogen-bond donors (sulfonamide NH + phenolic OH) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide: 1 hydrogen-bond donor (sulfonamide NH only) |
| Quantified Difference | +1 hydrogen-bond donor (approximately 100% increase in H-bond donor capacity relative to benzenesulfonamide core) |
| Conditions | Structural analysis based on chemical formula and functional group enumeration |
Why This Matters
Increased hydrogen-bonding capacity can enhance target engagement in enzyme inhibition assays, potentially improving binding affinity and residence time—a key consideration when selecting compounds for lead optimization programs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
- [2] Krishnamurthy VM, Kaufman GK, Urbach AR, et al. Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein-ligand binding. Chemical Reviews. 2008;108(3):946-1051. doi:10.1021/cr050262p View Source
- [3] Carta F, Supuran CT. Diuretics with carbonic anhydrase inhibitory action: a patent and literature review (2005-2013). Expert Opinion on Therapeutic Patents. 2013;23(6):681-691. doi:10.1517/13543776.2013.780598 View Source
